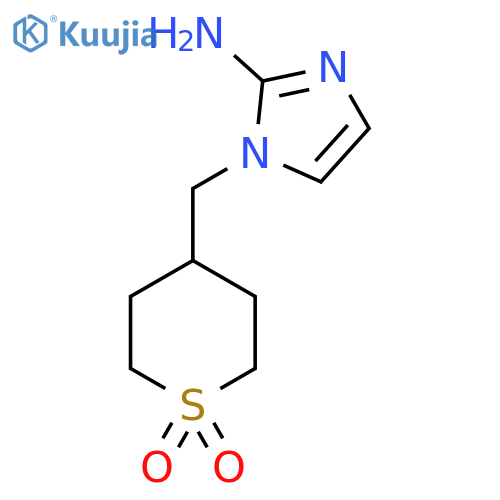

Cas no 2138519-28-3 (4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione)

2138519-28-3 structure

商品名:4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione

4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione

- EN300-1110437

- 4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione

- 2138519-28-3

-

- インチ: 1S/C9H15N3O2S/c10-9-11-3-4-12(9)7-8-1-5-15(13,14)6-2-8/h3-4,8H,1-2,5-7H2,(H2,10,11)

- InChIKey: LFSUXSMRCVUHPI-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(CN2C=CN=C2N)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 229.08849790g/mol

- どういたいしつりょう: 229.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110437-0.5g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 0.5g |

$1221.0 | 2023-10-27 | |

| Enamine | EN300-1110437-1g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 1g |

$1272.0 | 2023-10-27 | |

| Enamine | EN300-1110437-5g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 5g |

$3687.0 | 2023-10-27 | |

| Enamine | EN300-1110437-0.25g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 0.25g |

$1170.0 | 2023-10-27 | |

| Enamine | EN300-1110437-2.5g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 2.5g |

$2492.0 | 2023-10-27 | |

| Enamine | EN300-1110437-5.0g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 5g |

$4641.0 | 2023-05-26 | ||

| Enamine | EN300-1110437-10.0g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 10g |

$6882.0 | 2023-05-26 | ||

| Enamine | EN300-1110437-1.0g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 1g |

$1599.0 | 2023-05-26 | ||

| Enamine | EN300-1110437-0.05g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 0.05g |

$1068.0 | 2023-10-27 | |

| Enamine | EN300-1110437-0.1g |

4-[(2-amino-1H-imidazol-1-yl)methyl]-1lambda6-thiane-1,1-dione |

2138519-28-3 | 95% | 0.1g |

$1119.0 | 2023-10-27 |

4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

5. Water

2138519-28-3 (4-(2-amino-1H-imidazol-1-yl)methyl-1lambda6-thiane-1,1-dione) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬